Cas no 898372-59-3 (3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide)

3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide structure
898372-59-3 structure
Product Name:3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide
CAS No:898372-59-3
MF:C20H26N2O3
MW:342.432045459747
CID:5480203
Update Time:2025-07-24

3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-butylcyclohexanecarbonyl)amino]-1-benzofuran-2-carboxamide
    • 3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide
    • Inchi: 1S/C20H26N2O3/c1-2-3-6-13-9-11-14(12-10-13)20(24)22-17-15-7-4-5-8-16(15)25-18(17)19(21)23/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H2,21,23)(H,22,24)
    • InChI Key: FDGICLAIGLPZOT-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(C2CCC(CCCC)CC2)=O)=C1C(N)=O

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Additional information on 3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide

Introduction to 3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide (CAS No. 898372-59-3)

3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 898372-59-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides and incorporates a unique structural framework that combines a benzofuran moiety with an amide functional group linked to a 4-butylcyclohexane side chain. The distinctive architecture of this molecule presents intriguing possibilities for its biological activity and potential therapeutic applications.

The benzofuran core is a well-documented scaffold in medicinal chemistry, known for its presence in various bioactive natural products and synthetic drugs. Its aromatic system and heterocyclic nature contribute to favorable electronic and steric properties, making it a versatile platform for designing molecules with specific interactions with biological targets. In particular, the 1-benzofuran-2-carboxamide moiety suggests potential for modulating enzyme activities or interacting with protein receptors, which are critical steps in drug discovery.

The introduction of the 4-butylcyclohexaneamido group into the molecular structure adds an additional layer of complexity and functionality. The cyclohexane ring provides a flexible, three-dimensional scaffold that can influence both the solubility and binding affinity of the compound. This side chain is particularly interesting because it can be modulated to optimize pharmacokinetic properties, such as blood-brain barrier penetration or metabolic stability. The butyl substituent further enhances the lipophilicity of the molecule, which is often a crucial factor in determining its bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of compounds like 3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide with greater accuracy. These tools allow for the virtual screening of potential interactions with target proteins, helping to identify promising candidates for further experimental validation. Studies have shown that similar amide-containing benzofuran derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The structural features of this compound make it a compelling candidate for exploring such therapeutic pathways.

In the realm of drug discovery, the synthesis of novel compounds often involves iterative optimization to enhance their potency and selectivity. The 3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide structure provides an excellent starting point for such endeavors. By leveraging modern synthetic methodologies, chemists can modify various parts of the molecule to fine-tune its properties. For instance, altering the substitution pattern on the benzofuran ring or exploring different lengths of the butyl side chain could lead to derivatives with improved pharmacological profiles.

The role of benzofuran derivatives in medicinal chemistry cannot be overstated. These compounds have been extensively studied due to their broad spectrum of biological activities. The amide linkage in 3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for enzyme inhibition and receptor binding. Furthermore, the presence of both polar (amide) and non-polar (benzofuran and butyl) regions makes this molecule amphiphilic, allowing it to interact effectively with both hydrophilic and hydrophobic biological targets.

Current research in this area is focused on understanding how structural modifications affect molecular recognition processes at the atomic level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to elucidate the three-dimensional structures of these compounds in complex with their targets. Such structural insights are invaluable for designing next-generation drugs that exhibit higher efficacy and fewer side effects.

The 4-butylcyclohexaneamido component of this molecule also raises interesting questions about its conformational flexibility. The cyclohexane ring can adopt multiple chair conformations, each influencing the overall shape and electronic distribution of the molecule. This conformational diversity can be exploited to optimize binding interactions by tailoring the spatial orientation of key functional groups relative to biological targets. Computational studies have demonstrated that subtle changes in conformation can significantly alter binding affinities, making this aspect particularly relevant for drug design.

From a synthetic perspective, 3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide exemplifies the elegance of modern organic synthesis. The integration of multiple functional groups into a single molecular entity requires careful planning and execution but offers immense rewards in terms of discovering novel bioactive molecules. Advances in catalytic methods have made it possible to construct complex frameworks efficiently, reducing both reaction times and byproduct formation.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in synthesizing more complex molecules or as a building block for libraries designed through high-throughput screening methods. Such libraries are instrumental in identifying hits that can be further optimized into lead compounds for drug development.

In conclusion,3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide (CAS No. 898372-59-3) represents a fascinating example of how structural complexity can lead to novel biological activities. Its combination of a benzofuran core with an amide linkage and a 4-butylcyclohexane side chain offers numerous opportunities for exploration in medicinal chemistry. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies,this compound holds promise as a valuable tool for drug discovery efforts worldwide.

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